4-(Benzylamino)-4-phenylbut-3-en-2-one

Description

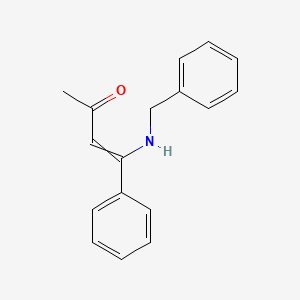

Structure

3D Structure

Properties

CAS No. |

20964-98-1 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

4-(benzylamino)-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C17H17NO/c1-14(19)12-17(16-10-6-3-7-11-16)18-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3 |

InChI Key |

YGTPELPQVFHJHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Classification Within β Enaminone Chemistry and Structural Features

4-(Benzylamino)-4-phenylbut-3-en-2-one belongs to the family of β-enaminones, which are vinylogous amides. This classification stems from the N-C=C-C=O conjugated system that defines their structure. researchgate.net This compound can be further categorized as an open-chain enaminone, meaning the characteristic functional group is part of a flexible chain rather than being constrained within a ring. researchgate.net

The key structural features of β-enaminones like this compound are dictated by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group. This conjugation results in a polarized molecule with multiple reactive sites. The nitrogen atom and the α-carbon (C2) are electron-rich, making them nucleophilic, while the β-carbon (C3) and the carbonyl carbon (C1) are electron-deficient and thus electrophilic. researchgate.net

The presence of substituents on the nitrogen and the carbon backbone significantly influences the compound's properties. In this compound, the benzyl (B1604629) group on the nitrogen and the phenyl group on the β-carbon contribute to the steric and electronic environment of the molecule, affecting its reactivity and stability. The structure exists predominantly in the enamino-ketone tautomeric form rather than the enol-imine form, a characteristic confirmed in similar structures by X-ray crystallography. researchgate.net

Table 1: Key Structural and Reactivity Features of β-Enaminones

| Feature | Description | Implication for this compound |

|---|---|---|

| Functional Group | β-Enaminone (Vinylogous Amide) | Contains the characteristic N-C=C-C=O conjugated system. |

| Classification | Open-Chain Enaminone | The functional group is part of a flexible acyclic structure. researchgate.net |

| Key Tautomer | Enamino-ketone | The keto form is generally more stable than the imine tautomer. researchgate.net |

| Nucleophilic Sites | Nitrogen atom, α-carbon | Can react with various electrophiles. |

| Electrophilic Sites | β-carbon, Carbonyl carbon | Susceptible to attack by nucleophiles. researchgate.net |

| Substituents | N-benzyl, C-phenyl | These groups influence the molecule's electronic properties, steric hindrance, and overall reactivity. |

Significance Within α Amino Ketone Synthesis and Transformations

While β-enaminones are technically β-amino ketones, they are crucial intermediates in the synthesis of a wide range of amino-functionalized compounds, including the structurally related α-amino ketones. nih.govrsc.org α-Amino ketones are themselves valuable building blocks for preparing polyfunctional amino derivatives and are found in many bioactive molecules. nih.gov The synthesis of α-amino ketones often involves strategies like the amination of ketones or enolates. rsc.orgorganic-chemistry.org

The primary significance of enaminones like 4-(benzylamino)-4-phenylbut-3-en-2-one in synthetic chemistry lies in their role as versatile precursors for heterocyclic compounds. nih.govingentaconnect.com The multiple reactive sites within the enaminone scaffold allow for cyclization reactions with a variety of reagents. They are extensively used as foundational units to construct important heterocyclic systems, including:

Pyrazoles

Pyridines

Oxazoles

Isoxazoles

Quinolines

Acridines

These reactions often proceed by reacting the enaminone with nucleophiles such as hydrazines, hydroxylamine (B1172632), or guanidine (B92328) derivatives, which attack the electrophilic centers of the enaminone to initiate ring formation. nih.govingentaconnect.com The ability to readily form these diverse heterocyclic rings makes enaminones highly valuable in medicinal chemistry, as these scaffolds are present in a vast number of therapeutic agents. ingentaconnect.com

Historical Context and Evolution of Research Perspectives on Enaminones

The chemistry of enamines, the parent class of compounds for enaminones, has been a subject of study for over a century. However, their synthetic potential was not fully realized until the mid-20th century. The systematic study of enaminone chemistry followed, with the first comprehensive review on the topic being published by Greenhill in 1977, marking a key point in their recognition as a distinct and useful class of compounds. researchgate.net

Early research focused on the fundamental methods of their synthesis, primarily through the condensation of β-dicarbonyl compounds with primary or secondary amines. acgpubs.orgresearchgate.net Over time, the scope of synthetic methods expanded significantly to include reactions with amide acetals, the addition of amines to acetylenic ketones, and the reduction of isoxazoles. researchgate.netclockss.org

The perspective on enaminones has evolved from being simple condensation products to being recognized as highly versatile and powerful intermediates in organic synthesis. acgpubs.org In recent decades, research has shifted towards developing more efficient and environmentally friendly synthetic methods, such as using microwave irradiation, ionic liquids, and various catalysts to improve reaction times and yields. acgpubs.org The focus has also moved towards harnessing their unique reactivity in multi-component reactions, where multiple simple starting materials are combined in a single step to create complex molecules, which is highly desirable for efficiency and atom economy. researchgate.net

Table 2: Evolution of Synthetic Methods for Enaminones

| Time Period | Key Developments | Representative Reactions |

|---|---|---|

| Early-Mid 20th Century | Foundational synthesis | Condensation of β-dicarbonyls with amines. researchgate.net |

| Late 20th Century | Expansion of methods | Use of amide acetals, reduction of isoxazoles. researchgate.netclockss.org |

| 21st Century | Focus on efficiency and green chemistry | Microwave-assisted synthesis, catalysis (e.g., LaCl₃, CAN), multi-component reactions. acgpubs.orgresearchgate.net |

| Contemporary | Novel activation methods | Photocatalysis, visible-light-mediated transformations. researchgate.net |

Derivatization Strategies and the Synthesis of Structurally Diverse Analogues of 4 Benzylamino 4 Phenylbut 3 En 2 One

Modifications at the N-Benzyl Moiety

The N-benzyl group in 4-(benzylamino)-4-phenylbut-3-en-2-one offers a prime site for introducing structural diversity. Modifications can involve substitution on the benzyl (B1604629) ring or complete replacement of the benzyl group with other alkyl, aryl, or heterocyclic moieties. These changes can significantly alter the steric and electronic properties of the molecule.

Strategies for N-substitution often draw from general methods for amine alkylation and arylation. For instance, analogues can be synthesized by reacting the corresponding primary amine with 4-phenyl-4-(methylthio)but-3-en-2-one, where the methylthio group serves as a leaving group. This allows for the introduction of a wide array of substituents on the nitrogen atom.

Common modifications include the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety. For example, methoxy (B1213986) or nitro groups can be incorporated to study their electronic influence on the enaminone system. Furthermore, the benzyl group can be replaced entirely. Synthesizing analogues with different N-aryl or N-alkyl groups is a common strategy to explore structure-activity relationships in related heterocyclic systems like pyridones and piperidones. researchgate.netnih.gov

The removal of the N-benzyl group is also a key transformation, often serving as a deprotection step to yield the free amine or to allow for subsequent derivatization. Catalytic hydrogenation is a standard method for N-benzyl deprotection. For example, using palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst) under a hydrogen atmosphere can cleave the benzyl group. nih.gov However, the stability of the enaminone system under these conditions must be considered, as the double bond may also be susceptible to reduction.

Table 1: Examples of N-Substituent Modifications in Enaminone Analogues

| Original Substituent | Reagents/Conditions | Modified Substituent | Purpose of Modification |

|---|---|---|---|

| N-Benzyl | R-NH₂, heat | N-Alkyl/N-Aryl | Introduce diverse functional groups |

| N-Benzyl | Substituted Benzyl Halide, Base | N-(Substituted)benzyl | Study electronic/steric effects |

Substituent Effects on the Phenyl Ring and Butenone Backbone

The phenyl ring and the butenone backbone of this compound are critical components that dictate the molecule's reactivity. Introducing substituents at these positions can profoundly impact its electronic properties through inductive and resonance effects. lumenlearning.com These principles are well-documented in the study of chalcones, which are structurally analogous α,β-unsaturated ketones. mdpi.com

Phenyl Ring Substituents: The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the C4-phenyl ring alters the electron density across the entire conjugated system.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups increase the electron density of the phenyl ring. mdpi.com This enhanced electron density is delocalized through the π-system, making the enaminone backbone more electron-rich. This generally increases the nucleophilicity of the β-carbon and can influence the rates of subsequent cyclization reactions. Studies on chalcone (B49325) analogues have shown that EDGs enhance certain biological activities, such as antioxidant potential, by stabilizing radical intermediates. nih.govnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) decrease the electron density of the phenyl ring. mdpi.com This effect is propagated to the butenone backbone, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. In chalcones, EWGs have been shown to decrease antioxidant activity but can enhance other properties. mdpi.comnih.gov

Butenone Backbone Substituents: Modifications to the butenone moiety, such as replacing the terminal methyl group (C1), can also modulate reactivity. Replacing the methyl group with a trifluoromethyl group (-CF₃), for example, would significantly increase the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms. This can facilitate reactions involving nucleophilic attack at the carbonyl group.

Table 2: Predicted Effects of Substituents on Molecular Properties

| Position | Substituent Type | Example | Predicted Effect on Reactivity |

|---|---|---|---|

| Phenyl Ring (para) | Electron-Donating | -OCH₃ | Increases nucleophilicity of β-carbon |

| Phenyl Ring (para) | Electron-Withdrawing | -NO₂ | Increases electrophilicity of β-carbon |

Cyclization and Annulation Strategies for Fused Heterocyclic Systems

The enaminone scaffold of this compound is an exceptionally useful building block for the synthesis of a wide variety of fused heterocyclic systems. The molecule contains multiple reactive centers that can participate in intramolecular or intermolecular cyclization and annulation reactions. rsc.org

Synthesis of Pyrazoles and Pyridines: One of the most common applications of β-enaminones is in the synthesis of five- and six-membered heterocycles.

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) is a classic method for converting enaminones into pyrazoles. nih.govnih.gov The reaction proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. nih.gov Substituted hydrazines can be used to generate N-substituted pyrazoles. organic-chemistry.org

Pyridines and Pyridones: Enaminones can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base or acid catalyst to yield highly substituted pyridines. rsc.orgnih.gov For instance, the reaction of a related compound, 4-phenylbut-3-en-2-one, with cyanoacetamide leads to the formation of a substituted pyridin-2(1H)-one. rsc.org These reactions often proceed through a Michael addition followed by intramolecular cyclization and aromatization. nih.govorganic-chemistry.org

Annulation for Fused Systems: Annulation strategies involve the construction of a new ring fused to one of the existing rings of the enaminone precursor. Transition-metal-catalyzed C-H activation and annulation have emerged as powerful tools for creating complex polycyclic structures from enaminone substrates. rsc.orgresearchgate.net These methods allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. For example, intramolecular annulation of exocyclic β-enaminones can be used to synthesize carbazolones. researchgate.net Similarly, multicomponent reactions involving the precursor 4-phenylbut-3-en-2-one (benzylideneacetone) can lead to fused systems like benzo[d]thiazole derivatives. mdpi.com

The versatility of the enaminone moiety allows it to act as a synthon in various cycloaddition reactions, providing access to complex heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netacs.org

Table 3: Examples of Heterocyclic Systems Synthesized from Enaminone Scaffolds

| Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazole | Cyclocondensation |

| Malononitrile, Ammonium (B1175870) Acetate (B1210297) | Pyridine | Michael Addition-Cyclization |

| Cyanoacetamide | Pyridin-2(1H)-one | Michael Addition-Cyclization rsc.org |

| Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | Condensation-Cyclization dntb.gov.ua |

Theoretical and Computational Chemistry Studies on 4 Benzylamino 4 Phenylbut 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For 4-(benzylamino)-4-phenylbut-3-en-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the optimized molecular geometry, bond lengths, bond angles, and electronic properties. nih.gov

Enaminones are characterized by a conjugated system involving the lone pair of electrons on the nitrogen atom, the C=C double bond, and the C=O carbonyl group. sid.irijnc.ir This conjugation significantly influences the molecule's stability and geometry. DFT studies on similar enaminone structures reveal that the central N-C=C-C=O backbone tends to be planar to maximize π-electron delocalization. sid.ir An intramolecular hydrogen bond often forms between the N-H proton and the carbonyl oxygen, creating a stable six-membered ring. ijnc.ir

The benzyl (B1604629) and phenyl substituents on the nitrogen and C4 carbon, respectively, will have preferred orientations to minimize steric hindrance while potentially participating in the conjugated system. The phenyl ring attached to the C4 carbon is likely to be twisted out of the plane of the enaminone backbone to some degree, while the benzyl group on the nitrogen atom will also adopt a conformation that minimizes steric strain.

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations of Analogous Enaminones

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.25 - 1.28 |

| C-C (keto) | 1.42 - 1.45 |

| C=C (ene) | 1.37 - 1.40 |

| C-N | 1.33 - 1.36 |

| N-H | 1.01 - 1.03 |

| O···H (Hydrogen Bond) | 1.80 - 1.90 |

| **Bond Angles (°) ** | |

| O=C-C | 119 - 122 |

| C-C=C | 120 - 124 |

| C=C-N | 121 - 125 |

| C-N-H | 118 - 121 |

Note: These values are hypothetical and based on typical bond lengths and angles reported for β-enaminones in computational studies. Actual values would require specific DFT calculations for this molecule.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO is typically localized on the enamine part of the molecule (N-C=C), while the LUMO is often centered on the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and electronic transitions of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. The synthesis of β-enaminones typically involves the condensation of a β-dicarbonyl compound with a primary amine. researchgate.net In the case of this compound, this would likely involve the reaction of 4-phenyl-2,4-butanedione with benzylamine (B48309).

DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates. nih.gov The reaction mechanism likely proceeds through a nucleophilic addition of the benzylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the enaminone. Computational studies can determine the activation energies for each step, providing insights into the reaction kinetics and the most favorable reaction pathway.

Furthermore, the reactivity of this compound in subsequent reactions can be modeled. Enaminones are versatile intermediates in organic synthesis, capable of reacting with both electrophiles and nucleophiles. researchgate.netrsc.org For example, the nitrogen atom and the α-carbon of the enamine moiety are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. Computational modeling can predict the regioselectivity and stereoselectivity of these reactions by calculating the energies of the possible transition states.

Spectroscopic Parameter Prediction via Quantum Chemistry

Quantum chemistry methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. ut.ac.ir

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govd-nb.info By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with a reasonable degree of accuracy. rsc.orgnih.govresearchgate.net For this compound, DFT would be expected to predict a downfield shift for the N-H proton due to the intramolecular hydrogen bond. The chemical shifts of the vinylic proton and the carbons in the conjugated system would also be influenced by the electron delocalization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 195 - 205 |

| CH₃ | 2.0 - 2.3 | 25 - 30 |

| CH (vinylic) | 5.0 - 5.5 | 95 - 105 |

| C-Ph | - | 160 - 165 |

| N-H | 10.0 - 12.0 | - |

| CH₂ (benzyl) | 4.3 - 4.6 | 45 - 50 |

Note: These are estimated chemical shift ranges based on known values for similar enaminone structures. Precise prediction requires specific GIAO-DFT calculations.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule. ut.ac.ir These calculated frequencies can be correlated with the peaks observed in the experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch, the C=C stretch, and the C-N stretch. The intramolecular hydrogen bond would be expected to cause a red shift (lower frequency) and broadening of the N-H and C=O stretching bands.

Conformational Analysis and Stereochemical Predictions

The presence of flexible single bonds in this compound, such as the C-N bond and the bonds within the benzyl group, allows for the existence of multiple conformations. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them.

For the enaminone backbone, E and Z isomers are possible with respect to the C=C double bond. The Z isomer, which allows for the formation of the intramolecular hydrogen bond, is generally found to be the more stable form for secondary enaminones. frontiersin.org

The rotation around the C-N bond and the bonds of the benzyl and phenyl substituents can lead to various rotamers. Computational scans of the potential energy surface as a function of specific dihedral angles can help to identify the low-energy conformations. The relative energies of these conformers can be used to predict the most populated conformation at a given temperature.

Stereochemical predictions can also be made for reactions involving the creation of new chiral centers. By calculating the energies of the transition states leading to different stereoisomers, the diastereoselectivity or enantioselectivity of a reaction can be predicted. For instance, in reactions involving the addition of a nucleophile to the carbonyl group or the C=C double bond, computational models can help to predict which stereoisomer will be preferentially formed.

Q & A

Q. What are the optimal conditions for synthesizing 4-(Benzylamino)-4-phenylbut-3-en-2-one to maximize yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between β-diketones and amines. For example, β-enaminones like this compound can be synthesized via Lewis acid-catalyzed reactions of β-diketones with benzylamine. Key parameters include:

- Catalyst choice : Use ZnCl₂ or FeCl₃ to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

- Temperature control : Maintain 80–100°C to drive the reaction while avoiding decomposition.

Purification via column chromatography (n-pentane:EtOAc gradients) is recommended, yielding 37–58% with purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H NMR : Analyze enaminone tautomerism (δ 5.45 ppm for the α,β-unsaturated ketone proton and δ 5.25 ppm for the NH resonance in CDCl₃) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 162.1431) .

- FT-IR : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Q. How can researchers address challenges in purifying this compound due to its solubility?

Methodological Answer:

- Gradient elution : Use n-pentane:EtOAc (20:1 to 10:1) to separate polar byproducts .

- Recrystallization : Test solvent pairs like hexane/ethyl acetate for optimal crystal growth.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition-state modeling : Simulate reaction pathways (e.g., iridium-catalyzed allylic amination) to identify regioselectivity drivers .

- Solvent effects : Use COSMO-RS models to optimize solvent environments for catalytic efficiency.

Q. What strategies resolve discrepancies between crystallographic data and theoretical geometries?

Methodological Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Hirshfeld surface analysis : Compare experimental (X-ray) and computed (DFT) bond lengths/angles to validate structural hypotheses .

- Validation tools : Apply PLATON’s ADDSYM to detect missed symmetry operations .

Q. What mechanistic insights guide experimental design for transition-metal-catalyzed reactions involving this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in amination reactions .

- Steric/electronic tuning : Modify the benzylamino group to alter coordination with Ir or Pd catalysts, impacting enantioselectivity .

- In-situ monitoring : Use NMR or Raman spectroscopy to track intermediate formation during catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.